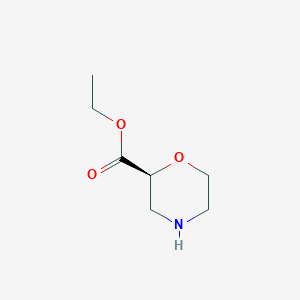

ethyl (2S)-morpholine-2-carboxylate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl (2S)-morpholine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

PTWKMUDNOPBYJO-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNCCO1 |

Canonical SMILES |

CCOC(=O)C1CNCCO1 |

Origin of Product |

United States |

Ii. Role As a Chiral Building Block and Synthetic Intermediate

Construction of Complex Molecular Architectures Using Ethyl (2S)-Morpholine-2-carboxylate

The unique structural features of ethyl (2S)-morpholine-2-carboxylate have been exploited in the synthesis of various complex molecules, including those with therapeutic potential.

The morpholine (B109124) nucleus is a privileged scaffold in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. Ethyl (2S)-morpholine-2-carboxylate provides a rigid and defined starting point for creating these mimics. For instance, it can be used to generate sp3-rich morpholine peptidomimetics through strategies like Diversity Oriented Synthesis (DOS). This approach allows for the creation of diverse molecular scaffolds, which is a significant challenge in synthetic chemistry. The morpholine unit can stabilize or induce specific conformations and turns in peptidomimetics.

Furthermore, this compound is instrumental in the synthesis of polycyclic scaffolds. These complex, three-dimensional structures are of great interest in drug discovery due to their potential to interact with biological targets in highly specific ways. The synthesis of novel bridged morpholine-proline chimeras, which are rigid, conformationally locked structures, highlights the utility of morpholine derivatives in creating unique three-dimensional architectures.

Table 1: Examples of Peptidomimetic and Polycyclic Scaffolds from Morpholine Derivatives

| Scaffold Type | Synthetic Strategy | Key Feature |

|---|---|---|

| sp3-Rich Morpholine Peptidomimetics | Diversity Oriented Synthesis (DOS) | High molecular diversity and complexity. |

| Bridged Morpholine-Proline Chimeras | Backbone-fused synthesis | Rigid, conformationally locked 3D structures. |

In peptide synthesis, maintaining stereochemical integrity is paramount. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. Ethyl (2S)-morpholine-2-carboxylate and its derivatives can function as chiral auxiliaries, guiding the formation of specific stereoisomers.

Moreover, this compound can act as an amino acid surrogate, replacing natural amino acids in a peptide sequence. This substitution can lead to peptides with altered conformations, improved stability against enzymatic degradation, and novel biological activities. For example, morpholine-based amino acids can be used to create peptidomimetics that mimic β-strands, which are important secondary structures in proteins. The use of thioester surrogates, which can be prepared through multi-step syntheses, is another strategy in biomimetic peptide synthesis.

Ethyl (2S)-morpholine-2-carboxylate is a precursor for the synthesis of morpholino nucleosides, which are key components of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic molecules that can be used to modulate gene expression and have applications in antisense therapy. The synthesis of N-substituted morpholine nucleoside derivatives often starts from ribonucleosides and involves oxidation followed by reductive amination.

The compound also plays a role in the development of foldamers, which are artificial oligomers that mimic the structure of natural biopolymers like proteins and nucleic acids. By incorporating morpholine-derived units, chemists can design foldamers with specific, predictable three-dimensional structures. These structures can have a variety of applications, from materials science to the development of new therapeutic agents. For instance, the synthesis of polydepsipeptides, which are biodegradable materials with potential medical applications, can be achieved through the polymerization of morpholine-2,5-diones derived from amino acids.

Precursor in the Synthesis of Substituted Morpholine Congeners

The morpholine ring is a versatile scaffold that can be modified in numerous ways to create a wide range of derivatives with diverse properties.

Ethyl (2S)-morpholine-2-carboxylate serves as a starting point for the synthesis of a variety of substituted morpholine congeners. The ester and amine functionalities of the molecule provide handles for further chemical transformations, allowing for the introduction of different substituents onto the morpholine ring. These modifications can fine-tune the electronic and steric properties of the molecule, leading to compounds with optimized activity for a particular application. Various synthetic methods, including those starting from amino alcohols or involving organometallic reactions, can be employed to create C-functionalized morpholine derivatives.

Introducing conformational constraints into a molecule can have a profound impact on its biological activity by locking it into a specific bioactive conformation. Ethyl (2S)-morpholine-2-carboxylate can be used to prepare conformationally constrained morpholine chimeras, where the morpholine ring is fused to another ring system. These rigid structures are valuable tools in drug design as they can provide a better understanding of the spatial requirements for binding to a biological target. For example, the synthesis of bridged morpholine-proline chimeras results in rigid, three-dimensional structures with spatially distinct orientations of the lone pairs of electrons on the oxygen and nitrogen atoms.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethyl (2S)-morpholine-2-carboxylate |

| Morpholine |

| Aprepitant (B1667566) |

| Phendimetrazine |

| Phenmetrazine |

| 2-Benzylmorpholine |

| Polygona-pholine |

| Lipoic acid |

| Methyl 5-oxomorpholine-2-carboxylate |

| Methyl 5-oxomorpholine-3-carboxylates |

| Serine |

| Threonine |

| Phosphorodiamidate morpholino oligomers |

| Polydepsipeptides |

| Morpholine-2,5-diones |

| Boc-OxSer(OBn)-NH2 |

| (S)-1-ethyl 4-methyl 2-((2S,5S)-1-benzyl-5-(tert-butoxycarbonyl)pyrrolidin-2-yl)succinate |

| (S)-2-((2S,5S)-5-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-(tert-butoxycarbonylamino)acetic acid |

| (2S,5S)-tert-butyl 1-benzyl-5-(2-ethoxycarbonylmethyl)pyrrolidine-2-carboxylate |

| (-)-Oseltamivir phosphate (B84403) (Tamiflu) |

| (-)-Praziquantel |

| Pseudotheonamide A1 |

| N-(1-phenylethyl)aziridine-2-carboxylates |

| N-(1-phenylethyl)aziridine-2-carbaldehydes |

| N-(1-phenylethyl)aziridine-2-methanols |

| D-glyceraldehyde |

| L-Ephedrine |

| Chloroethanol |

| Ethyl glyoxylate |

| 2-Sulfanylethylamine hydrochloride |

| 3,3-dibromopropanoate |

| (R)-1-phenylethylamine |

| (S)-1-phenylethylamine |

| N-methyl cysteine |

| 2-thioethylbutylamide |

| Isocyanides |

| Aldehydes |

| (Phenylsulfonyl)acetonitrile |

| Cumyl hydroperoxide |

| 1,2-ethylendiamines |

| 1,2-ethanol amines |

| 2-pyrrolidinone |

| 2,5-dibromopyrazine |

| Imines |

| 1,4-dioxane-2,6-dione |

| α-bromoacetylbromide |

| Ribonucleosides |

| α-formyl carboxylates |

| Tosyl-oxazatedine |

| α-formyl propionate |

| α-halo ester enolates |

| N-trimethylsilyl imines |

| Oxirane-2-carboxylic esters |

| Sodium azide |

| Triphenylphosphine |

| Allylic alcohols |

| 3,4-dimethoxybenzyl |

| α,β-dibromopropanoates |

| Oxirane-2-carboxylic acid ester |

| 1-(2-chloroethyl)-4-hydroxymethylazetidin-2-one |

| N-Boc-protected amino diol |

| N-tosyl(benzyl) β-amino diols |

| bis-(2-hydroxyethyl)amines |

| Oxiranes |

| Aziridines |

| 2-aminomethyl functionalized morpholines |

| Alkenols |

| Vicinal amino alcohols |

| Alkenes |

| Copper(II) 2-ethylhexanoate |

| N-fluoroalkylated piperidines |

| Cyclopentene carboxylates |

| Pentane-1,5-dialdehyde |

| Fluorinated amines |

| Uridine |

| Cytidine |

| Adenosine |

| Guanosine |

| Diethylaminosulfur trifluoride |

| Carboxymethylamine |

| Hydroxylamine |

| Alkylamines |

| 5'-amino-5'-deoxy nucleosides |

| Ethyl chloroformate |

| Isobutyl chloroformate |

| p-nitrophenyl ester |

| tert-butoxycarbonyl (Boc) |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Trifluoroacetic acid (TFA) |

| Piperidine (B6355638) |

| Sodium periodate |

| Sodium cyanoborohydride |

| Di-tert-butyl N,N-diethylphosphoramidite |

| 1H-tetrazole |

| Lithium borohydride |

| 1,1'-carbonyldiimidazole |

| Mukaiyama's condensation reagent |

| Tetrabutylammonium hydroxide |

| 2,2,2-trichloroethanol |

| HBTU |

| KHMDS |

| HMPA |

| LiOH |

| Benzyl bromide |

| K2CO3 |

| DBU |

| SOCl2 |

| MeOH |

| Et3N |

| CH2Cl2 |

| NaH |

| THF |

| LiOH |

| H2O |

| Pd/C |

| N-Methylmorpholine N-oxide (NMO) |

| Triphenylphosphine (TPP) |

| Diisopropyl azodicarboxylate (DIAD) |

| N-Tosylimidazole (TsIm) |

| Ts2O |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| Thiourea (TU) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) |

| N-methymorpholine (NMM) |

| Buchwald–Hartwig conditions |

| Diisopropylethylamine |

| Acetonitrile |

| D-mannitol |

| L-threonine |

| L-isoleucine |

| L-valine |

| L-phenylalanine |

| L-aspartic acid |

| L-lysine |

| L-serine |

| L-leucine |

| Ethyl (2R,2S)-Thiazolidine-2-carboxylate |

| (2S)-aziridine-2-carboxylic acid |

| N-tritylaziridine-2-carboxylate |

| 2-Ph analogs |

| 2-biphenyl derivatives |

| 2-nitroxy-alkoxy derivatives |

| Squalene synthase inhibitors |

| N-methylated peptides |

| Oxazolonium |

| Chimeric DNA-morpholino primers |

| Phosphoroamidate morpholinos (MO) |

| Thiophosphoramidate morpholinos (TMO) |

| Morpholino uridine |

| Morpholino thymidine (B127349) phosphorodiamidites |

| 5-ethylthio-1H-tetrazole (ETT) |

| 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite |

| 4,5-dicyanoimidazole (DCI) |

| Spiro bis-lactams |

| B-DNA |

| Collagen model peptides |

| PPII-helix |

| Diproline modules |

| α/β-hybrid peptides |

| 1→2-type helical turns |

| 1-phenylsulfonyl-1-cyano epoxide |

| Quinine derived urea (B33335) |

| (R)-piperazin-2-ones |

| C3-substituted morpholin-2-ones |

| Ir-catalyzed hydrogenation |

| Pd-catalyzed hydrogenation |

| Unsaturated piperazin-2-ones |

| [4 + 2] heteroannulation |

| α-iminium hemiacetal |

| Chiral nonracemic epoxides |

| Knoevenagel reaction |

| Asymmetric epoxidation |

| Domino ring-opening cyclization (DROC) |

| 3-aryl/alkyl piperazin-2-ones |

| 3-aryl/alkyl morpholin-2-ones |

| 1,2-dihydro-3(6H)-pyridinone |

| β-peptides |

| Carbopeptoids |

| Fmoc-(β3-HVal-β3-HLys-β3-HLeu)n-OH |

| H-(β3-HVal-β3-HLys-β3-HLeu)n-OH |

| H-(β3-HLeu-β3-HLys-β3-HLeu)n-OH |

| 9-amino-bispidine-9-carboxylic acid |

| Pipecolic linker |

| Isodipeptide |

| (2s)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid |

| (s)-2-amino-8-oxononanoic acid |

| (s)-2-amino-8-oxodecanoic acid |

| cis-and trans-4, 5-methano-L-prolines |

| N-methylated cysteine |

| SFTI-TEBA |

| Cl-Trt(2-Cl) resin |

| HOBt |

| DIEA |

| DMF |

| TIS |

| 2-thioethylbutylamide |

| N-methyl cysteine |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| t-butoxycarbonyl (Boc) |

| Thioethylamido moiety (TEA) |

| N-S acyl shift |

| S-S acyl shift |

| S-N acyl shift |

| Thiolactones |

| Intein |

| N-terminal Cys residue |

| Azabicycloalkanes |

| Hexahydropyrrolizinone |

| 1-azabicyclo[3.2.0]heptan-7-one |

| Boc-OxSer(OBn)-NH2 |

| GRIGNARD reagent |

| BOM-Cl |

| Tributyltin hydride |

| LDA |

| Organolithium species |

| (2R,5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carbaldehyde |

| 2,3-O-isopropylidene D-glyceraldehyde |

| 2,3-O-cyclohexylidene D-glyceraldehyde |

| Weinreb amide |

| Iodotrimethylsilane |

| Sphingolipid analogue |

| Vicinal amino alcohols |

| 2-amino-1,3-propanediols |

| Garner's aldehyde |

| N-(1-phenylethyl)aziridine-2-carboxylates |

| N-(1-phenylethyl)aziridine-2-carbaldehydes |

| N-(1-phenylethyl)aziridine-2-methanols |

| Alkaloids |

| Sphingoids |

| Ceramides |

| Hydroxy amino acids |

| Gabriel–Cromwell reaction |

| (2R,1'R)-5 |

| (2S,1'R)-5 |

| (2R,1'S)-5 |

| (2S,1'S)-5 |

| (2S,1'R)-77 |

| (2S,1'R)-78 |

| (R)-80a |

| (R)-80b |

| (R)-76 |

| (2S,1'R)-18 |

| 9 |

| 10 |

| 11 |

| 12a |

| 1a |

| 1b |

| 2 |

| 5 |

| 28 |

| 29 |

| 30 |

| 31 |

| 1 |

| 20 |

| 21 |

| 22 |

| 23 |

| 24 |

| 25a |

| 25b |

| 18 |

| 19 |

| 26 |

| 27 |

| 28 |

| 3 |

| 4 |

| 5 |

| 6 |

| 7 |

| 8 |

| 9 |

| 10 |

| 11 |

| 12 |

| 13 |

| 14 |

| 15 |

| 16 |

| 17 |

| 18 |

| 19 |

| 20 |

| 21 |

| 22 |

| 23 |

| 24 |

| 25 |

| 26 |

| 27 |

| 28 |

| 29 |

| 30 |

| 31 |

| 32 |

| 33 |

| 34 |

| 35 |

| 36 |

| 37 |

| 38 |

| 39 |

| 40 |

| 41 |

| 42 |

| 43 |

| 44 |

| 45 |

| 46 |

| 47 |

| 48 |

| 49 |

| 50 |

| 51 |

| 52 |

| 53 |

| 54 |

| 55 |

| 56 |

| 57 |

| 58 |

| 59 |

| 60 |

| 61 |

| 62 |

| 63 |

| 64 |

| 65 |

| 66 |

| 67 |

| 68 |

| 69 |

| 70 |

| 71 |

| 72 |

| 73 |

| 74 |

| 75 |

| 76 |

| 77 |

| 78 |

| 79 |

| 80 |

| 81 |

| 82 |

| 83 |

| 84 |

| 85 |

| 86 |

| 87 |

| 88 |

| 89 |

| 90 |

| 91 |

| 92 |

| 93 |

| 94 |

| 95 |

| 96 |

| 97 |

| 98 |

| 99 |

| 100 |

| 101 |

| 102 |

| 103 |

| 104 |

| 105 |

| 106 |

| 107 |

| 108 |

| 109 |

| 110 |

| 111 |

| 112 |

| 113 |

| 114 |

| 115 |

| 116 |

| 117 |

| 118 |

| 119 |

| 120 |

| 121 |

| 122 |

| 123 |

| 124 |

| 125 |

| 126 |

| 127 |

| 128 |

| 129 |

| 130 |

| 131 |

| 132 |

| 133 |

| 134 |

| 135 |

| 136 |

| 137 |

| 138 |

| 139 |

| 140 |

| 141 |

| 142 |

| 143 |

| 144 |

| 145 |

| 146 |

| 147 |

| 148 |

| 149 |

| 150 |

| 151 |

| 152 |

| 153 |

| 154 |

| 155 |

| 156 |

| 157 |

| 158 |

| 159 |

| 160 |

| 161 |

| 162 |

| 163 |

| 164 |

| 165 |

| 166 |

| 167 |

| 168 |

| 169 |

| 170 |

| 171 |

| 172 |

| 173 |

| 174 |

| 175 |

| 176 |

| 177 |

| 178 |

| 179 |

| 180 |

| 181 |

| 182 |

| 183 |

| 184 |

| 185 |

| 186 |

| 187 |

| 188 |

| 189 |

| 190 |

| 191 |

| 192 |

| 193 |

| 194 |

| 195 |

| 196 |

| 197 |

| 198 |

| 199 |

| 200 |

| 201 |

| 202 |

| 203 |

| 204 |

| 205 |

| 206 |

| 207 |

| 208 |

| 209 |

| 210 |

| 211 |

| 212 |

| 213 |

| 214 |

| 215 |

| 216 |

| 217 |

| 218 |

| 219 |

| 220 |

| 221 |

| 222 |

| 223 |

| 224 |

| 225 |

| 226 |

| 227 |

| 228 |

| 229 |

| 230 |

| 231 |

| 232 |

| 233 |

| 234 |

| 235 |

| 236 |

| 237 |

| 238 |

| 239 |

| 240 |

| 241 |

| 242 |

| 243 |

| 244 |

| 245 |

| 246 |

| 247 |

| 248 |

| 249 |

| 250 |

| 251 |

| 252 |

| 253 |

| 254 |

| 255 |

| 256 |

| 257 |

| 258 |

| 259 |

| 260 |

| 261 |

| 262 |

| 263 |

| 264 |

| 265 |

| 266 |

| 267 |

| 268 |

| 269 |

| 270 |

| 271 |

| 272 |

| 273 |

| 274 |

| 275 |

| 276 |

| 277 |

| 278 |

| 279 |

| 280 |

| 281 |

| 282 |

| 283 |

| 284 |

| 285 |

| 286 |

| 287 |

| 288 |

| 289 |

| 290 |

| 291 |

| 292 |

| 293 |

| 294 |

| 295 |

| 296 |

| 297 |

| 298 |

| 299 |

| 300 |

| 301 |

| 302 |

| 303 |

| 304 |

| 305 |

| 306 |

| 307 |

| 308 |

| 309 |

| 310 |

| 311 |

| 312 |

| 313 |

| 314 |

| 315 |

| 316 |

| 317 |

| 318 |

| 319 |

| 320 |

| 321 |

| 322 |

| 323 |

| 324 |

| 325 |

| 326 |

| 327 |

| 328 |

| 329 |

| 330 |

| 331 |

| 332 |

| 333 |

| 334 |

| 335 |

| 336 |

| 337 |

| 338 |

| 339 |

| 340 |

| 341 |

| 342 |

| 343 |

| 344 |

| 345 |

| 346 |

| 347 |

| 348 |

| 349 |

| 350 |

| 351 |

| 352 |

| 353 |

| 354 |

| 355 |

| 356 |

| 357 |

| 358 |

| 359 |

| 360 |

| 361 |

| 362 |

| 363 |

| 364 |

| 365 |

| 366 |

| 367 |

| 368 |

| 369 |

| 370 |

| 371 |

| 372 |

| 373 |

| 374 |

| 375 |

| 376 |

| 377 |

| 378 |

| 379 |

| 380 |

| 381 |

| 382 |

| 383 |

| 384 |

| 385 |

| 386 |

| 387 |

| 388 |

| 389 |

| 390 |

| 391 |

| 392 |

| 393 |

| 394 |

| 395 |

| 396 |

| 397 |

| 398 |

| 399 |

| 400 |

| 401 |

| 402 |

| 403 |

| 404 |

| 405 |

| 406 |

| 407 |

| 408 |

| 409 |

| 410 |

| 411 |

| 412 |

| 413 |

| 414 |

| 415 |

| 416 |

| 417 |

| 418 |

| 419 |

| 420 |

| 421 |

| 422 |

| 423 |

| 424 |

| 425 |

| 426 |

| 427 |

| 428 |

| 429 |

| 430 |

| 431 |

| 432 |

| 433 |

| 434 |

| 435 |

| 436 |

| 437 |

| 438 |

| 439 |

| 440 |

| 441 |

| 442 |

| 443 |

| 444 |

| 445 |

| 446 |

| 447 |

| 448 |

| 449 |

| 450 |

| 451 |

| 452 |

| 453 |

| 454 |

| 455 |

| 456 |

| 457 |

| 458 |

| 459 |

| 460 |

| 461 |

| 462 |

| 463 |

| 464 |

| 465 |

| 466 |

| 467 |

| 468 |

| 469 |

| 470 |

| 471 |

| 472 |

| 473 |

| 474 |

| 475 |

| 476 |

| 477 |

| 478 |

| 479 |

| 480 |

| 481 |

| 482 |

| 483 |

| 484 |

| 485 |

| 486 |

| 487 |

| 488 |

| 489 |

| 490 |

| 491 |

| 492 |

| 493 |

| 494 |

| 495 |

| 496 |

| 497 |

| 498 |

| 499 |

| 500 |

| 501 |

| 502 |

| 503 |

| 504 |

| 505 |

| 506 |

| 507 |

| 508 |

| 509 |

| 510 |

| 511 |

| 512 |

| 513 |

| 514 |

| 515 |

| 516 |

| 517 |

| 518 |

| 519 |

| 520 |

| 521 |

| 522 |

| 523 |

| 524 |

| 525 |

| 526 |

| 527 |

| 528 |

| 529 |

| 530 |

| 531 |

| 532 |

| 533 |

| 534 |

| 535 |

| 536 |

| 537 |

| 538 |

| 539 |

| 540 |

| 541 |

| 542 |

| 543 |

| 544 |

| 545 |

| 546 |

| 547 |

| 548 |

| 549 |

| 550 |

| 551 |

| 552 |

| 553 |

| 554 |

| 555 |

| 556 |

| 557 |

| 558 |

| 559 |

| 560 |

| 561 |

| 562 |

| 563 |

| 564 |

| 565 |

| 566 |

| 567 |

| 568 |

| 569 |

| 570 |

| 571 |

| 572 |

| 573 |

| 574 |

| 575 |

| 576 |

| 577 |

| 578 |

| 579 |

| 580 |

| 581 |

| 582 |

| 583 |

| 584 |

| 585 |

| 586 |

| 587 |

| 588 |

| 589 |

| 590 |

| 591 |

| 592 |

| 593 |

| 594 |

| 595 |

| 596 |

| 597 |

| 598 |

| 599 |

| 600 |

| 601 |

| 602 |

| 603 |

| 604 |

| 605 |

| 606 |

| 607 |

| 608 |

| 609 |

| 610 |

| 611 |

| 612 |

| 613 |

| 614 |

| 615 |

| 616 |

| 617 |

| 618 |

| 619 |

| 620 |

| 621 |

| 622 |

| 623 |

| 624 |

| 625 |

| 626 |

| 627 |

| 628 |

| 629 |

| 630 |

| 631 |

| 632 |

| 633 |

| 634 |

| 635 |

| 636 |

| 637 |

| 638 |

| 639 |

| 640 |

| 641 |

| 642 |

| 643 |

| 644 |

| 645 |

| 646 |

| 647 |

| 648 |

| 649 |

| 650 |

| 651 |

| 652 |

| 653 |

| 654 |

| 655 |

| 656 |

| 657 |

| 658 |

| 659 |

| 660 |

| 661 |

| 662 |

| 663 |

| 664 |

| 665 |

| 666 |

| 667 |

| 668 |

| 669 |

| 670 |

| 671 |

| 672 |

| 673 |

| 674 |

| 675 |

| 676 |

| 677 |

| 678 |

| 679 |

| 680 |

| 681 |

| 682 |

| 683 |

| 684 |

| 685 |

| 686 |

| 687 |

| 688 |

| 689 |

| 690 |

| 691 |

| 692 |

| 693 |

| 694 |

| 695 |

| 696 |

| 697 |

| 698 |

| 699 |

| 700 |

| 701 |

| 702 |

| 703 |

| 704 |

| 705 |

| 706 |

| 707 |

| 708 |

| 709 |

| 710 |

| 711 |

| 712 |

| 713 |

| 714 |

| 715 |

| 716 |

| 717 |

| 718 |

| 719 |

| 720 |

| 721 |

| 722 |

| 723 |

| 724 |

| 725 |

| 726 |

| 727 |

| 728 |

| 729 |

| 730 |

| 731 |

| 732 |

| 733 |

| 734 |

| 735 |

| 736 |

| 737 |

| 738 |

| 739 |

| 740 |

| 741 |

| 742 |

| 743 |

| 744 |

| 745 |

| 746 |

| 747 |

| 748 |

| 749 |

| 750 |

| 751 |

| 752 |

| 753 |

| 754 |

| 755 |

| 756 |

| 757 |

| 758 |

| 759 |

| 760 |

| 761 |

| 762 |

| 763 |

| 764 |

| 765 |

| 766 |

| 767 |

| 768 |

| 769 |

| 770 |

| 771 |

| 772 |

| 773 |

| 774 |

| 775 |

| 776 |

| 777 |

| 778 |

| 779 |

| 780 |

| 781 |

| 782 |

| 783 |

| 784 |

| 785 |

| 786 |

| 787 |

| 788 |

| 789 |

| 790 |

| 791 |

| 792 |

| 793 |

| 794 |

| 795 |

| 796 |

| 797 |

| 798 |

| 799 |

| 800 |

| 801 |

| 802 |

| 803 |

| 804 |

| 805 |

| 806 |

| 807 |

| 808 |

| 809 |

| 810 |

| 811 |

| 812 |

| 813 |

| 814 |

| 815 |

| 816 |

| 817 |

| 818 |

| 819 |

| 820 |

| 821 |

| 822 |

| 823 |

| 824 |

| 825 |

| 826 |

| 827 |

| 828 |

| 829 |

| 830 |

| 831 |

| 832 |

| 833 |

| 834 |

| 835 |

| 836 |

| 837 |

| 838 |

| 839 |

Facilitating Chiral Transformations in Organic Synthesis

The morpholine scaffold, particularly when substituted at the C-2 position, can act as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. The (2S)-configuration of the morpholine ring in ethyl (2S)-morpholine-2-carboxylate provides the necessary chiral environment to induce facial selectivity in the approach of reagents to a prochiral center.

The chiral backbone of (2S)-morpholine-2-carboxylate derivatives has been effectively utilized to control the diastereoselectivity of various carbon-carbon bond-forming reactions. One of the most notable examples is the diastereoselective aldol (B89426) reaction of N-acyl morpholine carboxamides. researchgate.net In these reactions, the morpholine moiety acts as a chiral auxiliary, directing the approach of an aldehyde to the enolate, thereby favoring the formation of one diastereomer over the other.

Research has demonstrated that N-acyl morpholine carboxamides, derived from the corresponding carboxylic acid, can undergo highly syn-selective aldol reactions when mediated by reagents such as diisopinocampheylboron triflate ((Ipc)₂BOTf). researchgate.net The steric bulk of the chiral morpholine scaffold effectively shields one face of the enolate, leading to the preferential formation of the syn-aldol product with excellent diastereoselectivity. researchgate.net

For instance, the reaction of N-propionyl morpholine with various aldehydes in the presence of (Ipc)₂BOTf consistently yields the corresponding syn-aldol products in high diastereomeric ratios. researchgate.net The observed high level of stereocontrol underscores the utility of the chiral morpholine framework in directing the formation of new stereocenters.

| Aldehyde (Electrophile) | N-Acyl Morpholine Carboxamide (Nucleophile Precursor) | Major Aldol Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Propanal | N-Propionyl Morpholine | (2R,3S)-3-Hydroxy-2-methyl-1-morpholinopentan-1-one | >20:1 | 85 |

| Isobutyraldehyde | N-Propionyl Morpholine | (2R,3S)-3-Hydroxy-2,4-dimethyl-1-morpholinopentan-1-one | >20:1 | 82 |

| Benzaldehyde | N-Propionyl Morpholine | (2R,3S)-3-Hydroxy-2-methyl-3-phenyl-1-morpholinopropan-1-one | >20:1 | 75 |

The successful application of the chiral morpholine scaffold in controlling diastereoselectivity is not limited to aldol reactions. The inherent stereochemistry of (2S)-morpholine-2-carboxylate and its derivatives makes it a valuable synthon for the stereoselective synthesis of a variety of complex molecules, including substituted amino alcohols and other heterocyclic systems. numberanalytics.comnih.gov The ability to dictate the spatial arrangement of newly formed stereogenic centers is a testament to the power of this chiral building block in modern organic synthesis.

Iii. Mechanistic and Stereochemical Investigations of 2s Morpholine 2 Carboxylate Systems

Elucidation of Reaction Mechanisms in Morpholine (B109124) Ring Construction

The construction of the morpholine ring can be achieved through various synthetic strategies, each with its own mechanistic nuances. A common approach involves the intramolecular cyclization of appropriately substituted open-chain precursors. For instance, the palladium-catalyzed intramolecular cyclization of N-tethered alkenols provides a route to substituted morpholines. acs.org This method is believed to proceed through a Wacker-type mechanism, where the palladium catalyst activates the alkene for nucleophilic attack by the tethered hydroxyl group.

Another powerful strategy is the sequential palladium(0)-catalyzed Tsuji-Trost allylation followed by an iron(III)-catalyzed heterocyclization. organic-chemistry.orgacs.org This one-pot reaction utilizes vinyl oxiranes and amino alcohols to generate a diverse range of substituted morpholines. The proposed mechanism suggests that the palladium catalyst facilitates the initial allylic substitution, which is then followed by an iron-catalyzed ring closure to form the morpholine core. organic-chemistry.org Mechanistic studies indicate the formation of a radical cation intermediate in some photocatalytic annulation strategies for morpholine synthesis. nih.govfigshare.com

Copper-promoted oxyamination of alkenes represents another avenue for morpholine synthesis. nih.gov In these reactions, a copper(II) carboxylate promotes the intramolecular addition of an alcohol and an intermolecular addition of an amine across a double bond. The mechanism is thought to involve a cis-aminocupration of the alkene. nih.gov

The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts also yields stereodefined C-substituted morpholines. organic-chemistry.org Furthermore, base-catalyzed cascade reactions of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates lead to the formation of morpholine hemiaminals through a ring-opening and subsequent spontaneous ring-closure sequence. acs.orgnih.gov

Control and Analysis of Stereochemistry in Synthetic Pathways

The biological activity of morpholine-containing molecules is often critically dependent on their stereochemistry. Therefore, controlling and accurately determining the stereochemical outcome of synthetic reactions is of utmost importance.

The relative stereochemistry between substituents on the morpholine ring, such as at the C2-C3 and C2-C5 positions, is influenced by several factors during synthesis. In the palladium- and iron-catalyzed synthesis of disubstituted morpholines, good to excellent diastereoselectivities are often achieved. organic-chemistry.orgacs.org For 2,5-disubstituted morpholines, the cis-diastereoisomer is typically favored. acs.org Similarly, in the synthesis of 2,3-disubstituted morpholines, high cis/trans ratios have been observed. acs.org The stereochemical outcome can be influenced by thermodynamic equilibration, where the most stable cis-diastereoisomer is the major product. organic-chemistry.org

In the synthesis of morpholine hemiaminals from 2-tosyl-1,2-oxazetidine, the observed diastereoselectivities are attributed to the avoidance of pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. nih.gov Nuclear Overhauser effect (NOE) experiments are a key tool for confirming the relative cis stereochemistry of the products. acs.org

Table 1: Diastereoselectivity in the Synthesis of Substituted Morpholines

| Reaction Type | Substitution Pattern | Observed Diastereoselectivity (cis:trans) | Reference |

|---|---|---|---|

| Pd(0)/Fe(III)-catalyzed heterocyclization | 2,5-disubstituted (phenyl) | 85:15 | acs.org |

| Pd(0)/Fe(III)-catalyzed heterocyclization | 2,5-disubstituted (isopropyl) | >99:1 (single isomer) | acs.org |

| Pd(0)/Fe(III)-catalyzed heterocyclization | 2,5-disubstituted (ethyl) | >99:1 (single isomer) | acs.org |

| Pd(0)/Fe(III)-catalyzed heterocyclization | 2,3-disubstituted (styrenyl, methyl) | 90:10 | acs.org |

Domino and tandem reactions offer an efficient approach to constructing complex molecules like morpholines in a single synthetic operation. e-bookshelf.depageplace.de These sequences can establish multiple stereocenters with a high degree of control. For example, a domino conjugate addition-1,4-aryl migration has been reported for the synthesis of α,β-difunctionalized amides, which can be precursors to morpholine-like structures. nih.govacs.org

Tandem sequential one-pot reactions employing both hydroamination and asymmetric transfer hydrogenation can lead to the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The stereochemical outcome in these reactions is often governed by the chiral catalyst and the potential for hydrogen-bonding interactions between the substrate and the catalyst ligand. organic-chemistry.org Similarly, a Pd(0)-catalyzed Tsuji-Trost reaction followed by an in situ Fe(III)-catalyzed heterocyclization provides a tandem route to variously substituted morpholines with good to excellent diastereoselectivities. organic-chemistry.orgacs.org

Achieving and Characterizing Enantiomeric Purity

For chiral molecules like ethyl (2S)-morpholine-2-carboxylate, ensuring and verifying the enantiomeric purity is a critical step in their synthesis and application.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. Several analytical techniques are commonly employed to determine the ee of morpholine derivatives. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and accurate method. researchgate.netorgsyn.org This technique separates the enantiomers, allowing for their quantification and the calculation of the ee. Gas chromatography (GC) can also be used for this purpose. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be used to determine enantiomeric purity. researchgate.netdigitellinc.com The formation of diastereomeric derivatives or complexes results in distinct NMR signals for each enantiomer, which can be integrated to determine their ratio.

Determining the absolute configuration of a chiral center is essential. Single-crystal X-ray diffraction (XRD) is the most definitive method for assigning the absolute stereochemistry of a molecule. nih.govspringernature.com By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms can be determined, including the absolute configuration at each stereocenter. mdpi.comnih.gov The Flack parameter, derived from the X-ray data, is a crucial indicator for the reliability of the absolute structure determination. nih.gov

In addition to X-ray crystallography, chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful tools for assigning absolute configuration. researchgate.netsioc-journal.cnsoton.ac.uk These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectrum to that predicted by quantum mechanical calculations, the absolute configuration can be assigned. digitellinc.com

Addressing Discrepancies in Stereochemical Outcomes

Discrepancies between predicted and observed stereochemical outcomes in the synthesis of complex molecules like ethyl (2S)-morpholine-2-carboxylate are a common challenge in synthetic chemistry. These deviations often arise from a limited understanding of the reaction mechanism, the influence of transient intermediates, or the complex interplay of various reaction parameters. A purely theoretical or empirical approach can fail to capture the nuances that dictate the stereochemical pathway. To overcome these challenges and achieve rational control over stereoselectivity, chemists employ advanced analytical and statistical methodologies. By systematically investigating reaction dynamics and variable interactions, it is possible to unravel the underlying causes of unexpected stereochemical results and develop robust, optimized synthetic protocols. The following sections detail two powerful strategies—time-resolved reaction monitoring and Design of Experiments (DoE)—used to diagnose and resolve these stereochemical puzzles.

Understanding the stereochemical course of a reaction is contingent upon a detailed knowledge of its mechanism, including the formation and consumption of any intermediate species. In many syntheses of morpholine derivatives, intermediates can be transient and may not accumulate to levels detectable by standard end-point analysis (e.g., TLC or final NMR). However, these fleeting species can be pivotal in directing the stereochemical outcome. Time-resolved reaction monitoring provides a window into the reaction as it happens, allowing for the detection and characterization of such intermediates.

Spectroscopic techniques are particularly well-suited for real-time analysis. For instance, in reactions involving chromophoric starting materials or products, UV/Vis spectroscopy can be used to track concentration changes over time. When a reaction proceeds directly from reactant to product without a significant build-up of intermediates, a series of spectra taken over time will typically show clean isosbestic points—wavelengths at which the absorbance does not change. The absence of sharp isosbestic points is a strong indicator that at least one intermediate species is accumulating in the reaction mixture before converting to the final product. acs.org

Consider a hypothetical scenario in the cyclization step to form a morpholine ring. The reaction of an acyclic precursor might be monitored by UV/Vis spectroscopy. As shown in the data below, the decay of the starting material does not directly correlate with the formation of the final product, suggesting the presence of a non-steady-state intermediate.

Table 1: Hypothetical Kinetic Data from Time-Resolved Spectroscopy

| Time (seconds) | Reactant Concentration (M) | Intermediate Concentration (M) | Product Concentration (M) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | 0.000 |

| 20 | 0.065 | 0.030 | 0.005 |

| 40 | 0.042 | 0.045 | 0.013 |

| 60 | 0.027 | 0.048 | 0.025 |

| 120 | 0.007 | 0.035 | 0.058 |

| 240 | 0.001 | 0.010 | 0.089 |

This kinetic profile, where the intermediate concentration rises and then falls, allows for the determination of individual rate constants for each step (reactant to intermediate, and intermediate to product). acs.org By understanding the kinetics, chemists can deduce the structure of the intermediate and its role in the stereodetermining step. For example, an intermediate could undergo conformational changes or epimerization at a rate that competes with its conversion to the product, thereby influencing the final diastereomeric or enantiomeric ratio. Identifying such pathways is the first step toward controlling them, perhaps by altering temperature, solvent, or catalyst to favor the desired stereochemical pathway.

While time-resolved monitoring helps elucidate the 'why' behind stereochemical outcomes, Design of Experiments (DoE) provides a systematic methodology to control and optimize them. nih.govacs.org Traditional "one variable at a time" (OVAT) optimization is often inefficient and fails to account for interactions between different reaction parameters, such as temperature, concentration, and catalyst loading. whiterose.ac.uk DoE, in contrast, is a statistical approach that allows for the simultaneous and efficient investigation of multiple variables, providing a comprehensive understanding of the reaction space. researchgate.netacs.org

In the context of synthesizing ethyl (2S)-morpholine-2-carboxylate, achieving high stereoselectivity (e.g., a high diastereomeric ratio) is often a key objective. A DoE approach can be used to identify the optimal conditions to maximize this selectivity. The process involves several key stages:

Factor Selection : Identifying the key reaction parameters (factors) that could influence stereoselectivity. These might include temperature, reaction time, the type and amount of base or catalyst, and solvent polarity. researchgate.netnih.gov

Level Definition : Assigning high and low values (levels) for each continuous factor (e.g., Temperature: 0 °C and 40 °C) or distinct types for categorical factors (e.g., Solvent: Toluene, THF, Dichloromethane).

Experimental Design : Choosing a statistical design, such as a full or fractional factorial design, which specifies a set of experiments to be run. acs.org A full factorial design tests all possible combinations of the chosen levels across all factors.

Data Analysis : After running the experiments and measuring the responses (e.g., chemical yield and diastereomeric ratio), statistical software is used to build a mathematical model. This model quantifies the effect of each factor and, crucially, the interaction effects between factors on the stereochemical outcome. acs.org

For example, a 2³ factorial DoE could be designed to investigate the impact of three factors on the diastereomeric ratio (d.r.) of a morpholine synthesis.

Table 2: Example of a 2³ Factorial Design for Optimizing Diastereoselectivity

| Experiment | Temperature (°C) | Base (equiv.) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | 0 | 1.1 | Toluene | 65 | 5:1 |

| 2 | 40 | 1.1 | Toluene | 80 | 2:1 |

| 3 | 0 | 2.0 | Toluene | 72 | 8:1 |

| 4 | 40 | 2.0 | Toluene | 88 | 4:1 |

| 5 | 0 | 1.1 | THF | 75 | 12:1 |

| 6 | 40 | 1.1 | THF | 91 | 7:1 |

| 7 | 0 | 2.0 | THF | 85 | >20:1 |

| 8 | 40 | 2.0 | THF | 95 | 15:1 |

The resulting model might reveal that lower temperatures consistently favor higher diastereoselectivity, but also that there is a significant interaction between the solvent and the amount of base. For instance, the highest d.r. might only be achievable when using THF as a solvent in combination with a higher equivalence of base. Such an interaction effect would likely be missed using an OVAT approach. nih.gov The model can generate response surface plots that visually represent these relationships, guiding chemists to the optimal conditions for maximizing stereoselectivity with the minimum number of experiments. acs.org

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reactivity.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While specific DFT studies detailing the reaction pathways for the synthesis of ethyl (2S)-morpholine-2-carboxylate are not extensively documented in the literature, the principles can be illustrated through related transformations. For instance, in the synthesis of substituted morpholines, computational models are used to rationalize the observed stereoselectivity.

In Pd-catalyzed carboamination reactions to form substituted morpholines, the relative stereochemistry of the products is often explained by invoking different transition state models, such as a boat-like transition state. nih.gov Similarly, copper-promoted oxyamination of alkenes to produce morpholines is rationalized through chair-like transition states where substituents adopt pseudo-axial or pseudo-equatorial positions to minimize steric strain. nih.gov These models suggest that the formation of the (2S) stereocenter is governed by the energetic favorability of specific transition state geometries. DFT calculations can quantify the energy barriers associated with these pathways, predicting the most likely reaction mechanism and the resulting stereochemical outcome.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Morpholine (B109124) Synthesis Reaction This table presents hypothetical data to illustrate the application of DFT in analyzing reaction pathways. Actual values would require specific calculations for the reaction forming ethyl (2S)-morpholine-2-carboxylate.

| Pathway | Proposed Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Diastereomer |

|---|---|---|---|

| A | Chair-like (Substituent Equatorial) | 15.2 | trans |

| B | Chair-like (Substituent Axial) | 18.5 | - |

| C | Boat-like | 21.0 | - |

The electronic structure of a molecule dictates its reactivity. DFT and related methods like Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electron density and the nature of orbitals within ethyl (2S)-morpholine-2-carboxylate. The morpholine ring contains two key heteroatoms: a nitrogen atom and an oxygen atom.

The nitrogen atom, being a secondary amine, possesses a lone pair of electrons, making it a nucleophilic and basic center. The oxygen atom of the ether linkage also has lone pairs but is generally less basic than the nitrogen. The ester group introduces additional oxygen atoms with distinct electronic properties. Computational analysis can quantify the basicity through metrics like proton affinity or by calculating the charge distribution. For the parent morpholine molecule, the nitrogen atom is the primary site of protonation. In ethyl (2S)-morpholine-2-carboxylate, the electron-withdrawing effect of the adjacent carboxylate group is expected to reduce the basicity of the ring nitrogen compared to unsubstituted morpholine. DFT calculations can provide precise values for atomic charges and orbital energies (HOMO/LUMO), which are essential for predicting sites of electrophilic and nucleophilic attack. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. mdpi.com For ethyl (2S)-morpholine-2-carboxylate, the six-membered morpholine ring is not planar and primarily adopts a chair conformation. researchgate.net

MD simulations can explore the conformational landscape of the molecule, including the chair-to-boat interconversion and the orientation of the ethyl carboxylate substituent at the C2 position (axial vs. equatorial). Studies on the parent morpholine molecule have shown that the chair conformer is significantly lower in energy than the skew-boat conformer. researchgate.net For the substituted version, the bulky ethyl carboxylate group would be expected to preferentially occupy the equatorial position to minimize steric hindrance, a hypothesis that MD simulations can confirm and quantify. acs.org These simulations track the trajectories of all atoms, allowing for the analysis of structural stability, flexibility, and the time-averaged distribution of different conformers. espublisher.com

In Silico Modeling for Understanding Molecular Interactions

In silico modeling encompasses a range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, used to predict how a molecule interacts with other chemical entities, particularly biological macromolecules. nih.gov Although specific studies on ethyl (2S)-morpholine-2-carboxylate as a ligand are limited, the morpholine scaffold is a common feature in many biologically active compounds.

For example, in silico studies of morpholine-containing inhibitors targeting enzymes like carbonic anhydrase or mTOR kinase have been performed. mdpi.comresearchgate.net These studies use molecular docking to predict the binding mode of the ligand within the protein's active site and employ MD simulations to assess the stability of the resulting complex. nih.gov Such models reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are responsible for binding affinity and selectivity. mdpi.com These computational tools are invaluable in drug discovery for screening virtual libraries and optimizing lead compounds.

Rationalization of Stereoselectivity and Reactivity Through Computational Models

Computational models are essential for explaining the origins of stereoselectivity in chemical reactions. The "(2S)" configuration of ethyl (2S)-morpholine-2-carboxylate implies that its synthesis must proceed in a stereocontrolled manner. Computational chemistry provides the tools to analyze the transition states leading to different stereoisomers.

As mentioned previously, the diastereoselectivity in various synthetic routes to substituted morpholines has been rationalized using qualitative transition state models. nih.govnih.gov DFT calculations can elevate these qualitative pictures to a quantitative level by calculating the precise energies of competing transition states. By comparing the activation energies for pathways leading to the (2S) versus the (2R) product, chemists can predict which stereoisomer will be favored. These models can account for steric effects, electronic effects, and the influence of catalysts or chiral auxiliaries, providing a comprehensive understanding of what directs the stereochemical outcome of a reaction. rsc.org

V. Advanced Applications in Synthetic Methodology

Organocatalysis with Morpholine-Based Catalysts

While the morpholine (B109124) nucleus has been historically considered less reactive in aminocatalysis compared to its pyrrolidine (B122466) and piperidine (B6355638) counterparts, recent research has unlocked its potential through strategic catalyst design. Ethyl (2S)-morpholine-2-carboxylate serves as an ideal starting point for synthesizing a new generation of highly efficient and stereoselective morpholine-derived organocatalysts.

The synthesis of novel organocatalysts from ethyl (2S)-morpholine-2-carboxylate focuses on creating derivatives that overcome the inherent lower reactivity of the morpholine ring. One successful strategy involves the synthesis of β-morpholine amino acids (β-Morph-AAs). Researchers have designed straightforward, enantioselective syntheses starting from commercially available amino acids and chiral epichlorohydrin (B41342) to produce β-Morph-AAs with controlled configurations and substitution patterns. nih.govfrontiersin.org

A general synthetic approach involves the transformation of a starting amino acid into an amino alcohol, which is then reacted with an epoxide like R-epichlorohydrin to form the morpholine ring. The ester group of the parent compound can be hydrolyzed to a carboxylic acid, which has been shown to be crucial for catalytic activity. frontiersin.org This modular approach allows for the creation of a library of catalysts with varying steric and electronic properties by changing the initial amino acid, enabling fine-tuning of the catalyst for specific reactions. nih.govfrontiersin.org For instance, catalysts with different sterically hindered groups at the C-5 position can be synthesized to investigate their effect on diastereo- and enantioselectivity. frontiersin.org

The lower reactivity of morpholine in enamine catalysis is attributed to two primary factors: the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org The oxygen atom increases the ionization potential of the nitrogen lone pair, reducing its nucleophilicity compared to piperidine. nih.govfrontiersin.org This makes the formation of the key enamine intermediate less favorable.

However, computational and experimental studies have revealed that these limitations can be overcome. The incorporation of a carboxylic acid group at the C-2 position, derivable from ethyl (2S)-morpholine-2-carboxylate, is critical. frontiersin.org This group can participate in the catalytic cycle, often through hydrogen bonding, to stabilize the transition state and orient the substrates correctly for a highly stereoselective reaction. Despite the inherent limitations of the morpholine ring for enamine catalysis, catalysts designed with this feature have been shown to work efficiently, affording products with excellent yields and stereoselectivity. nih.govfrontiersin.org These findings demonstrate that what was once perceived as a disadvantage can be leveraged through intelligent catalyst design, where weak interactions play a pivotal role in directing the stereochemical outcome.

Direct comparisons have consistently shown that enamines derived from morpholine are orders of magnitude less reactive than those from pyrrolidine and also less reactive than those from piperidine. nih.gov Pyrrolidine enamines are the most reactive due to the higher p-character of the nitrogen lone pair in the five-membered ring, which enhances nucleophilicity. nih.govfrontiersin.org

Table 1: Performance of Morpholine vs. Pyrrolidine Organocatalysts in Michael Addition

| Catalyst System | Catalyst Loading (mol%) | Diastereoselectivity (d.e.) | Enantioselectivity (e.e.) | Reference |

|---|---|---|---|---|

| β-Morpholine Amino Acid (I) | 1% | 90-99% | 70-99% | frontiersin.org |

| Typical Proline/Pyrrolidine Derivatives | 10-20% | Varies | Generally High | frontiersin.org |

Utilization in Metal-Catalyzed Reactions

The chiral scaffold of ethyl (2S)-morpholine-2-carboxylate is not only useful in organocatalysis but also serves as a valuable precursor for chiral ligands in asymmetric metal-catalyzed reactions.

Chiral ligands are essential for modifying the reactivity and selectivity of a metal center, enabling the preferential formation of one enantiomer of a product. nih.gov The principles of ligand design often rely on creating a well-defined chiral environment around the metal. Derivatives of ethyl (2S)-morpholine-2-carboxylate are excellent candidates for this purpose. The morpholine ring provides a rigid, C2-symmetric or non-symmetric backbone, and the stereocenter at the 2-position can effectively control the spatial arrangement of coordinating groups.

Synthesis of these ligands involves modifying the amine and the carboxylate functionalities of the parent molecule to introduce coordinating atoms like phosphorus or nitrogen. For example, the ester can be reduced to a primary alcohol, and the nitrogen can be functionalized to create P,N or N,N-type ligands. These bidentate ligands can then chelate to a metal center (e.g., Rhodium, Palladium, Iridium), creating a chiral catalyst. Asymmetric hydrogenation is one area where such catalysts are highly valuable, and 2-substituted chiral morpholines have been successfully synthesized with excellent enantioselectivities (up to 99% ee) using rhodium complexes with chiral bisphosphine ligands. semanticscholar.org The morpholine products themselves can then act as key intermediates for bioactive compounds. semanticscholar.org

Engineering of Three-Dimensional (3D) Scaffolds

Beyond catalysis, morpholine derivatives are being used to construct complex, three-dimensional molecular scaffolds. These sp³-rich structures are increasingly sought after in drug discovery and materials science to explore new areas of chemical space. acs.orgchemrxiv.orgbirmingham.ac.uk

The synthesis of conformationally well-defined, sp³-rich scaffolds can begin from morpholine precursors. One innovative approach reports a four-step synthesis of a scaffold containing two morpholine rings embedded within a spiroacetal framework. acs.orgchemrxiv.orgbirmingham.ac.uk This process starts from readily available β-aminoalcohols and epichlorohydrin, which are precursors to the morpholine ring itself. chemrxiv.org Such rigid, complex structures serve as excellent starting points for the assembly of compound screening libraries. acs.orgbirmingham.ac.uk

Furthermore, morpholine derivatives are being explored as monomers for advanced materials. Morpholine-2,5-diones, which can be synthesized from amino acid precursors, are used to create biodegradable polymers known as polydepsipeptides. acs.org Additionally, photo-polymerizable acrylomorpholine (ACMO) has been investigated as a water-soluble carrier in novel 3D-printing inks for manufacturing personalized pharmaceutical tablets. europeanpharmaceuticalreview.com These applications highlight the transition of morpholine-based building blocks, including derivatives of ethyl (2S)-morpholine-2-carboxylate, from traditional synthesis into the realm of materials science and advanced manufacturing. e3s-conferences.org

Synthesis and Utility of Bis-morpholine Spiroacetals and Oxazepane Analogues

A significant advancement in the use of morpholine derivatives is the development of a scalable, four-step synthesis to produce sp³-rich scaffolds that embed two morpholine rings within a spiroacetal framework. acs.org This methodology provides a versatile platform for creating diverse compound libraries for drug discovery.

The synthesis begins not directly from ethyl (2S)-morpholine-2-carboxylate, but from readily available starting materials that construct a key morpholine intermediate. A two-step, one-pot process involving N-benzylethanolamine and epichlorohydrin, followed by treatment with sulfuric acid, yields 2-chloromethylmorpholine. chemrxiv.org This intermediate is crucial for the subsequent formation of the spirocyclic system.

The core of the synthetic route involves two key transformations acs.orgchemrxiv.org:

Enol Ether Formation: The 2-chloromethyl-substituted morpholine undergoes base-mediated dehydrochlorination to generate a 2-methylidenemorpholine, which is an exocyclic enol ether. acs.org

Spiroacetalization: This enol ether is then subjected to an electrophile-mediated, regioselective functionalization. Specifically, an iodoacetalization reaction using N-iodosuccinimide in the presence of an ethanolamine (B43304) bis-nucleophile, such as N-Boc-ethanolamine, assembles the spiroacetal and the second morpholine ring in a single step. acs.org

This synthetic strategy has been successfully extended to create related heterocyclic systems. By starting with 3-benzylaminopropan-1-ol and epichlorohydrin, a 2-methylidene-1,4-oxazepane can be synthesized. acs.org This intermediate, through the same iodoacetalization and ring-formation sequence, yields 7,6-spiroacetal analogues, which are scaffolds containing both a morpholine and an oxazepane ring. acs.org Furthermore, this method allows for the generation of bis-oxazepane spiroacetals, which are largely unexplored in drug discovery. acs.org

The introduction of substituents on the morpholine ring has also been investigated. For instance, using (S)-1-benzylaminopropan-2-ol leads to a 6-methyl-substituted 2-methylidenemorpholine. The subsequent iodoacetalization of this substituted enol ether proceeds with modest diastereoselectivity, yielding the iodoacetal product as a 4:1 mixture of diastereoisomers. acs.org

| Step | Reactants | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1 | N-benzylethanolamine, Epichlorohydrin, H₂SO₄ | One-pot morpholine synthesis | 2-Chloromethylmorpholine | chemrxiv.org |

| 2 | 2-Chloromethylmorpholine, Base (e.g., t-BuOK) | Dehydrochlorination | 2-Methylidenemorpholine (enol ether) | acs.org |

| 3 | 2-Methylidenemorpholine, N-iodosuccinimide, N-Boc-ethanolamine | Regioselective iodoacetalization | Iodoacetal intermediate | acs.org |

| 4 | Iodoacetal intermediate, Base | Intramolecular cyclization | Bis-morpholine spiroacetal | acs.org |

Development of Conformationally Rigid Morpholine Architectures

The development of conformationally rigid scaffolds is a key strategy in modern drug design to enhance molecular recognition at biological targets. While the classic morpholine ring possesses a flexible chair-like conformation, incorporating it into more complex, rigid systems can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.govresearchgate.net

The synthesis of bis-morpholine spiroacetals results in the creation of a 1,7-dioxa-4,10-diazaspiro[5.5]undecane framework, which serves as a conformationally well-defined and sp³-rich scaffold. acs.orgchemrxiv.org The spirocyclic nature of this architecture significantly constrains the conformational freedom of the two embedded morpholine rings compared to simple, monosubstituted morpholine derivatives.

Key features contributing to the rigidity of these architectures include:

Spirocyclic Fusion: The central spiroacetal carbon atom acts as a pivot, locking the two heterocyclic rings into a defined spatial arrangement.

Anomeric Stabilization: The structure of these spiroacetals can benefit from double anomeric stabilization, a stereoelectronic effect that further stabilizes a specific conformation. This has been confirmed by single-crystal X-ray diffraction analysis of a 7,6-spiroacetal analogue. acs.org

The predominant conformation of a simple morpholine ring is the equatorial chair form. researchgate.net By incorporating the morpholine unit into a spiro-bis-morpholine system, this conformational preference is reinforced and locked, leading to a structure with predictable three-dimensional geometry. This defined architecture is highly valuable for structure-based drug design, allowing for the precise positioning of functional groups to interact with a target protein. The ability to create orthogonally protected versions of these scaffolds, where the two nitrogen atoms can be functionalized independently, further enhances their utility for building complex and diverse molecular libraries. acs.orgchemrxiv.org

| Feature | Simple Morpholine Derivative | Bis-morpholine Spiroacetal | Reference |

|---|---|---|---|

| Conformational Flexibility | High (Chair-boat interconversion) | Low (Conformationally restricted) | acs.orgresearchgate.net |

| Dominant Conformation | Equatorial chair | Locked chair-like | acs.orgresearchgate.net |

| Key Structural Feature | Single six-membered heterocycle | Two heterocycles fused at a central spiro-carbon | acs.org |

| Utility in Drug Design | Improves solubility and PK/PD properties | Provides a rigid 3D scaffold for precise substituent placement | nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.